

Introduction: A Unique Building Block for Complex Molecule Synthesis

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Compound of Interest

Compound Name: **2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid**

Cat. No.: **B1471040**

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2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid is a highly specialized organoboron compound that serves as a critical building block in modern organic synthesis. Identified by its CAS Number 1067228-89-0, this reagent is particularly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^[1] Its structure is distinguished by a phenyl ring substituted with a boronic acid group, an ortho-methoxy (-OCH₃) group, and two trifluoromethyl (-CF₃) groups at the 4 and 6 positions. This unique combination of functional groups imparts enhanced reactivity and stability, making it an invaluable tool for introducing densely functionalized, electron-deficient aromatic moieties into target molecules.^{[1][2]} The strategic placement of two powerful electron-withdrawing trifluoromethyl groups significantly influences the compound's electronic properties, which is a key determinant of its utility in constructing complex architectures found in pharmaceuticals, agrochemicals, and advanced materials.^{[1][3]}

Physicochemical and Spectroscopic Profile

The physical and chemical properties of **2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid** are central to its handling, storage, and application in synthesis.

| Property | Data | Source(s) |
|--------------------|--|---|
| CAS Number | 1067228-89-0 | [1] [4] [5] |
| Molecular Formula | C ₉ H ₇ BF ₆ O ₃ | [1] [5] |
| Molecular Weight | 287.95 g/mol | [1] |
| Appearance | White powder | [4] |
| Purity | Typically ≥97% | [1] [5] |
| Storage Conditions | 2-8°C, under inert gas, moisture sensitive | [1] |

While specific experimental data on melting point and solubility are not widely published for this exact molecule, analogous compounds such as 4-Methoxy-2-(trifluoromethyl)phenylboronic acid exhibit a melting point in the range of 168-172 °C.[\[6\]](#)[\[7\]](#) The presence of two CF₃ groups in the title compound would be expected to influence its crystal lattice energy and, consequently, its melting point.

Spectroscopically, the trifluoromethyl groups are powerful reporters. In ¹⁹F NMR, they would appear as distinct signals, while in ¹³C NMR, the carbons of the CF₃ groups would be characterized by quartets due to the large one-bond C-F coupling constant (¹J_{C-F}), typically around 255 Hz.[\[8\]](#)

Core Reactivity: The Influence of Trifluoromethyl and Methoxy Groups

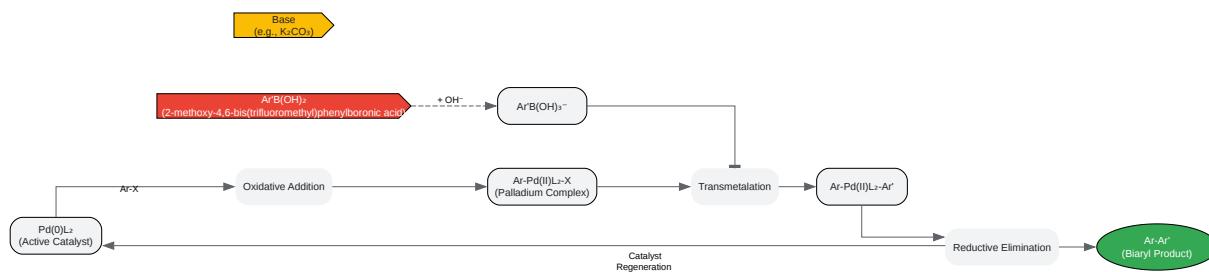
The synthetic utility of **2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid** is dominated by the interplay of its substituents.

- Enhanced Lewis Acidity: The two trifluoromethyl groups are potent electron-withdrawing groups. Their combined inductive effect significantly lowers the electron density of the aromatic ring and increases the Lewis acidity of the boron center.[\[2\]](#)[\[3\]](#) This enhanced acidity is crucial as it facilitates the transmetalation step—the transfer of the aryl group from boron to the palladium catalyst—which is often the rate-determining step in the Suzuki-Miyaura catalytic cycle.[\[3\]](#) Phenylboronic acids bearing trifluoromethyl groups have been shown to

have substantially lower pKa values than unsubstituted phenylboronic acid, accelerating this key process.[3]

- Reactivity and Stability: The electron-withdrawing nature of the CF_3 groups not only enhances reactivity in cross-coupling but also contributes to the overall stability of the molecule.[1][9] The ortho-methoxy group, while electron-donating through resonance, introduces steric bulk around the boronic acid moiety. This steric hindrance can help prevent undesirable side reactions such as protodeboronation, a common pathway for boronic acid degradation.[3]

The diagram below illustrates the accepted catalytic cycle for the Suzuki-Miyaura reaction, highlighting the critical transmetalation step where this boronic acid derivative engages with the palladium catalyst.



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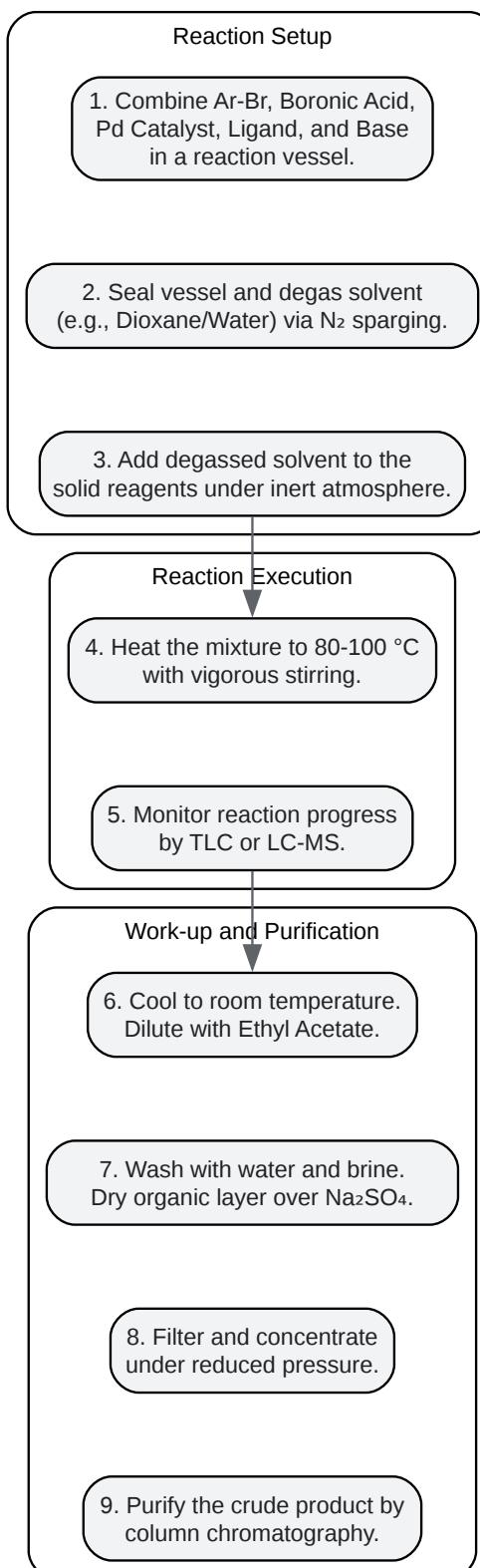
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Spotlight: Suzuki-Miyaura Cross-Coupling Protocol

This reagent is primarily used to forge challenging carbon-carbon bonds. Below is a representative, field-proven protocol for its use in a Suzuki-Miyaura coupling reaction. The causality behind each choice of reagent and condition is explained to ensure a self-validating and reproducible workflow.

Objective: To couple **2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid** with a generic aryl bromide (Ar-Br).

Experimental Workflow Diagram



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Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling.

Detailed Step-by-Step Methodology

- **Vessel Preparation:** To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), **2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid** (1.2 mmol, 1.2 equiv), potassium carbonate (K_2CO_3 , 2.0 mmol, 2.0 equiv), and a palladium catalyst/ligand system such as $Pd(PPh_3)_4$ (0.03 mmol, 3 mol%) or a combination of $Pd_2(dba)_3$ (0.015 mmol, 1.5 mol%) and a suitable phosphine ligand like SPhos (0.06 mmol, 6 mol%).
 - **Causality:** Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base (K_2CO_3) is essential for activating the boronic acid to form the more nucleophilic boronate species. The palladium catalyst is the core of the reaction, and the choice of ligand is critical for stabilizing the catalyst and promoting the reaction steps.[3][10]
- **Inert Atmosphere:** Seal the flask with a septum, and cycle between vacuum and nitrogen or argon backfill three times. This is critical to remove oxygen, which can oxidize the $Pd(0)$ catalyst and lead to catalyst deactivation and formation of homocoupling byproducts.
- **Solvent Addition:** Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL total volume), via syringe.
 - **Causality:** A polar, aprotic solvent like dioxane is excellent for dissolving the organic reagents. The addition of water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. Degassing the solvent is a mandatory step to prevent catalyst oxidation.
- **Reaction Execution:** Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours.
 - **Causality:** Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Vigorous stirring ensures proper mixing of the heterogeneous mixture.
- **Monitoring:** Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

- Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash sequentially with water (2 x 15 mL) and brine (15 mL).
 - Causality: The aqueous washes remove the inorganic base and boron-containing byproducts.
- Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Safety and Handling

As with all laboratory chemicals, **2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid** requires careful handling.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[\[11\]](#)[\[12\]](#)
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[\[13\]](#) Avoid contact with skin and eyes.[\[13\]](#) Wash hands thoroughly after handling.[\[12\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place at 2-8°C under an inert atmosphere.[\[1\]](#) This compound is moisture-sensitive, and improper storage can lead to decomposition.
- First Aid:
 - Skin Contact: Immediately wash the affected area with plenty of soap and water.[\[11\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes.[\[11\]](#)[\[12\]](#)
 - Inhalation: Move the person to fresh air.[\[11\]](#)
 - In all cases of exposure, seek medical attention if irritation or symptoms persist.[\[11\]](#)[\[13\]](#)

- Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[\[11\]](#)

Conclusion

2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid stands out as a powerful and highly effective reagent for modern organic synthesis. Its unique electronic properties, conferred by the two strongly electron-withdrawing trifluoromethyl groups, enhance its reactivity in Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex biaryl systems. For researchers in drug discovery and materials science, this boronic acid provides a reliable pathway to novel molecules with potentially enhanced biological activity and unique physicochemical properties. Understanding its reactivity, proper handling, and application protocols is key to unlocking its full synthetic potential.

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